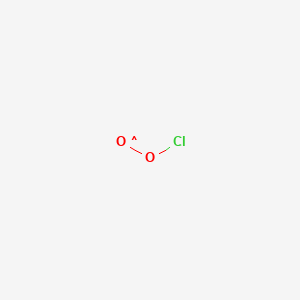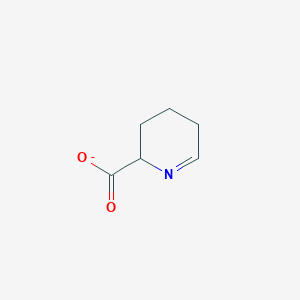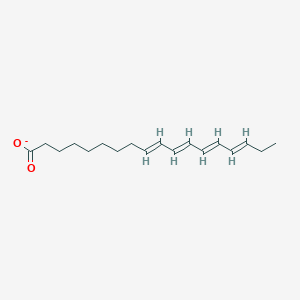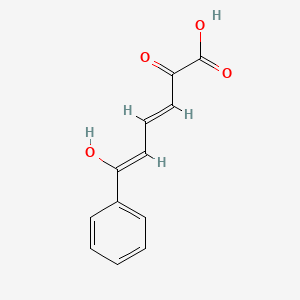
N-Methylpethidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylpethidine, also known as N-methyl-4-phenylpiperidine-4-carboxylate, is a synthetic opioid analgesic. It is structurally related to meperidine (also known as pethidine) and is used for its analgesic properties. This compound is known for its potent pain-relieving effects and is often used in medical settings for the management of moderate to severe pain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methylpethidine typically involves the N-methylation of meperidine. One common method is the reductive N-methylation of meperidine using formaldehyde and formic acid. The reaction proceeds under mild conditions and yields this compound as the primary product.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the final product. The process often includes steps such as purification, crystallization, and quality control to meet pharmaceutical standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Methylpethidine undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of N-oxide derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding secondary amine.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Secondary amine derivatives.
Substitution: Various substituted piperidine derivatives.
Aplicaciones Científicas De Investigación
N-Methylpethidine has several applications in scientific research, including:
Chemistry: Used as a model compound for studying opioid receptor interactions and synthetic pathways.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Studied for its analgesic properties and potential therapeutic uses.
Industry: Utilized in the development of new analgesic drugs and pain management therapies.
Mecanismo De Acción
N-Methylpethidine exerts its effects by binding to opioid receptors in the central nervous system. This binding inhibits the release of neurotransmitters involved in pain transmission, leading to analgesia. The primary molecular targets are the mu-opioid receptors, which play a crucial role in pain modulation and relief.
Comparación Con Compuestos Similares
Similar Compounds
Meperidine (Pethidine): Structurally similar but lacks the N-methyl group.
Fentanyl: Another synthetic opioid with a different structural framework but similar analgesic properties.
Morphine: A naturally occurring opioid with a different chemical structure but similar pharmacological effects.
Uniqueness
N-Methylpethidine is unique due to its specific structural modifications, which enhance its binding affinity to opioid receptors and its overall analgesic potency. Compared to meperidine, the N-methyl group in this compound provides a distinct pharmacokinetic profile, making it a valuable compound in pain management research.
Propiedades
Número CAS |
52760-99-3 |
|---|---|
Fórmula molecular |
C10H20INO2 |
Peso molecular |
313.18 g/mol |
Nombre IUPAC |
ethyl 1,1-dimethylpiperidin-1-ium-4-carboxylate;iodide |
InChI |
InChI=1S/C10H20NO2.HI/c1-4-13-10(12)9-5-7-11(2,3)8-6-9;/h9H,4-8H2,1-3H3;1H/q+1;/p-1 |
Clave InChI |
BXEPTAGEPPHUDX-UHFFFAOYSA-M |
SMILES |
CCOC(=O)C1CC[N+](CC1)(C)C.[I-] |
SMILES canónico |
CCOC(=O)C1CC[N+](CC1)(C)C.[I-] |
Sinónimos |
chloride of N-methylpethidine N-(methyl-11C)pethidine N-methyldemerol N-methylmeperidine N-methylpethidine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(E,2S,3R)-2-(dodecanoylamino)-3-hydroxyoctadec-4-enyl] dihydrogen phosphate](/img/structure/B1235058.png)
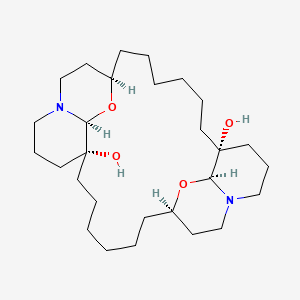

![(3S,4aS,6S,8aR)-6-[(4-carboxyphenyl)methyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B1235064.png)
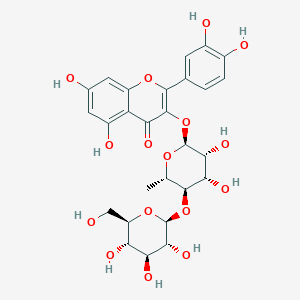


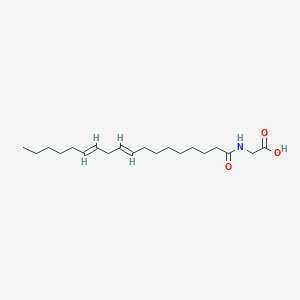
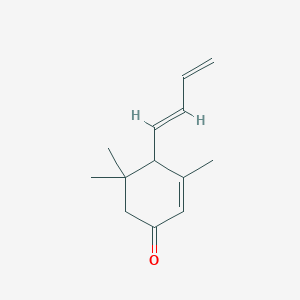
![2-N-[(E)-1-azabicyclo[2.2.2]octan-3-ylideneamino]-4-N-phenyl-6-piperidin-1-yl-1,3,5-triazine-2,4-diamine](/img/structure/B1235072.png)
